Cas no 926211-83-8 (2-(3-Bromophenoxy)ethanamine)

2-(3-Bromophenoxy)ethanamine structure
2-(3-Bromophenoxy)ethanamine structure
Product Name:2-(3-Bromophenoxy)ethanamine
كاس عدد:926211-83-8
وسط:C8H10BrNO
ميغاواط:216.07510137558
MDL:MFCD09042556
CID:858990
PubChem ID:16770281
Update Time:2025-06-28

2-(3-Bromophenoxy)ethanamine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-(3-Bromophenoxy)ethanamine
    • [2-(3-Bromophenoxy)ethyl]amine hydrochloride
    • 2-(3-BROMO-PHENOXY)-ETHYLAMINE
    • 2-(3-bromophenoxy)ethylamine
    • 2-(3-Bromophenoxy)ethan-1-amine
    • 1-(2-aminoethoxy)-3-bromobenzene
    • SBB072545
    • ST095893
    • SY039347
    • AM804556
    • 2-(3-bromophenoxy)ethanamine hydrochloride
    • T3136
    • 2-(3-Bromophenoxy)ethanamine (ACI)
    • CS-12184
    • CS-0018040
    • SB77020
    • MFCD09042556
    • ALBB-025488
    • EN300-58514
    • 926211-83-8
    • CHEMBL4943175
    • DB-121597
    • AKOS000126906
    • SCHEMBL2754673
    • DTXSID40588150
    • MDL: MFCD09042556
    • نواة داخلي: 1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
    • مفتاح Inchi: CKQSFXLELCTIFC-UHFFFAOYSA-N
    • ابتسامات: BrC1C=C(OCCN)C=CC=1

حساب السمة

  • نوعية دقيقة: 214.99458g/mol
  • النظائر كتلة واحدة: 214.99458g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 11
  • تدوير ملزمة العد: 3
  • تعقيدات: 110
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 35.2
  • إكسلوغ 3: 1.6

2-(3-Bromophenoxy)ethanamine أمن المعلومات

2-(3-Bromophenoxy)ethanamine الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
B804313-10mg
2-(3-Bromophenoxy)ethanamine
926211-83-8
10mg
$ 50.00 2022-06-06
TRC
B804313-50mg
2-(3-Bromophenoxy)ethanamine
926211-83-8
50mg
$ 115.00 2022-06-06
TRC
B804313-100mg
2-(3-Bromophenoxy)ethanamine
926211-83-8
100mg
$ 160.00 2022-06-06
eNovation Chemicals LLC
D698102-0.25g
2-(3-Bromophenoxy)ethylamine
926211-83-8 95%
0.25g
$145 2023-09-01
eNovation Chemicals LLC
D698102-1g
2-(3-Bromophenoxy)ethylamine
926211-83-8 95%
1g
$155 2024-07-20
eNovation Chemicals LLC
D961246-100mg
[2-(3-bromophenoxy)ethyl]amine hydrochloride
926211-83-8 95%
100mg
$65 2024-06-06
eNovation Chemicals LLC
D961246-250mg
[2-(3-bromophenoxy)ethyl]amine hydrochloride
926211-83-8 95%
250mg
$85 2024-06-06
eNovation Chemicals LLC
D961246-1g
[2-(3-bromophenoxy)ethyl]amine hydrochloride
926211-83-8 95%
1g
$375 2023-09-04
eNovation Chemicals LLC
D364257-0.25g
2-(3-Bromo-phenoxy)-ethylamine
926211-83-8 97%
0.25g
$358 2023-09-03
Chemenu
CM302649-250mg
2-(3-Bromo-phenoxy)-ethylamine
926211-83-8 95%
250mg
$100 2022-05-27

2-(3-Bromophenoxy)ethanamine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Methanol ;  16 h, reflux
المراجع
Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
المراجع
Heteroaryl-containing thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
المراجع
Acetamide and substituted acetamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux; reflux → rt
المراجع
Amine derivatives and their preparation, pharmaceutical compositions and use in the treatment of ophthalmic diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, rt → reflux; reflux → rt
المراجع
Preparation of alkynylphenyl derivatives for use in treating ophthalmic diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux; reflux → rt
المراجع
Preparation of styrenyl derivative for inhibiting activity of visual cycle isomerase
, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate ,  Potassium borohydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 12 h, 0 °C
المراجع
Preparation of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenoxy ethylamino cyclohexane sulfonamides as agricultural fungicide
, China, , ,

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Ethanol ;  16 h, reflux
المراجع
Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation
, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
المراجع
Aryl- and heteroaryl-substituted thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
المراجع
Alpha-methylbenzyl-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
المراجع
Heterocyclic carboxamide-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
المراجع
Benzamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

2-(3-Bromophenoxy)ethanamine Raw materials

2-(3-Bromophenoxy)ethanamine Preparation Products

2-(3-Bromophenoxy)ethanamine الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
رقم الطلب:A909940
حالة المخزون:in Stock
كمية:5.0g/10.0g/25.0g/50.0g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 12:36
الأسعار ($):318.0/540.0/1134.0/1928.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
A909940
نقاء:99%/99%/99%/99%
كمية:5.0g/10.0g/25.0g/50.0g
الأسعار ($):318.0/540.0/1134.0/1928.0